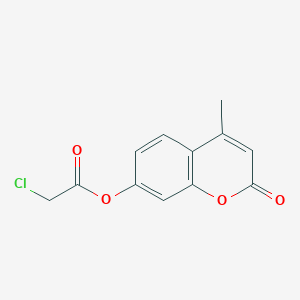

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

Description

4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate (CAS: 105738-24-7) is a coumarin-based ester derivative synthesized from 7-hydroxy-4-methylcoumarin (H1) through reaction with chloroacetyl chloride or ethyl chloroacetate in the presence of a base such as K₂CO₃ . This compound serves as a versatile intermediate in organic synthesis, particularly for generating heterocyclic derivatives like hydrazides, Schiff bases, tetrazoles, and thiazolidinones . Its molecular formula is C₁₂H₉ClO₄, with an exact molecular weight of 252.019 g/mol . The chloroacetate group at the 7-position enhances its reactivity, making it a key precursor for functionalization .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105738-24-7 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pechmann Condensation with Lewis Acid Catalysts

The Pechmann reaction remains the cornerstone for synthesizing 7-hydroxy-4-methylcoumarin, the precursor to 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate. Resorcinol and methyl acetoacetate undergo cyclocondensation in the presence of acidic catalysts. Traditional sulfuric acid catalysis, while effective, often suffers from side reactions like sulfonation and low yields (60–70%). Recent advancements employ Lewis acids such as ZrCl₄ or SnCl₄, which improve regioselectivity and yield. For example, De Gruyter (2022) demonstrated that SnCl₄ in ethanol at 80°C achieves an 85% yield of 7-hydroxy-4-methylcoumarin within 2 hours.

Reaction Conditions:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 90–130 | 3 | 70 |

| SnCl₄ | 80 | 2 | 85 |

| ZrO₂/H₂SO₄ | 100 | 4 | 78 |

Diatomite-Supported Acid Catalysts for Industrial Scalability

A Chinese patent (CN101723925A) discloses a scalable method using a diatomite-supported hybrid catalyst of sulfuric and tosic acids. This approach minimizes side reactions and simplifies catalyst recovery:

-

Catalyst Preparation: Diatomite is impregnated with a 5–10% aqueous solution of H₂SO₄ and p-toluenesulfonic acid (molar ratio 1:0.2–0.8), dried at 100°C, and calcined at 550°C for 4 hours.

-

Reaction: Resorcinol (100 g) and methyl acetoacetate (100 g) are heated at 90°C for 3 hours with 10 g of catalyst, yielding 147.2 g (92%) of 7-hydroxy-4-methylcoumarin.

This method’s advantages include recyclability (≥5 cycles without activity loss) and reduced wastewater generation, making it industrially viable.

O-Acylation of 7-Hydroxy-4-methylcoumarin with Chloroacetyl Chloride

Conventional Esterification in Polar Aprotic Solvents

The final step involves esterifying 7-hydroxy-4-methylcoumarin with chloroacetyl chloride. Sigma-Aldrich’s product data (MFCD01034923) confirms the use of dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to scavenge HCl. Typical conditions include:

Solvent-Free Mechanochemical Approach

Recent studies emphasize solvent-free protocols to enhance sustainability. Martínez et al. (2023) reported a conductively heated sealed-vessel reactor method for analogous coumarin esters. Applying this to this compound:

-

Conditions: Neat reaction at 120°C for 1 hour, catalyzed by 5 mol% DMAP.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pechmann + H₂SO₄ | H₂SO₄ | 70 | 95 | Moderate |

| Pechmann + SnCl₄ | SnCl₄ | 85 | 98 | High |

| Diatomite-H₂SO₄/TsOH | Hybrid acid | 92 | 99 | Industrial |

| Solvent-Free O-acylation | DMAP | 88 | 99 | High |

Mechanistic Insights and Side Reaction Mitigation

Pechmann Cyclization Mechanism

The reaction proceeds via initial protonation of methyl acetoacetate’s carbonyl group, followed by electrophilic attack on resorcinol’s activated aromatic ring. Subsequent dehydration forms the coumarin lactone. Side products like sulfonated derivatives arise from excessive H₂SO₄ use, mitigated by hybrid catalysts.

Industrial-Scale Optimization Challenges

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The chromen-2-one core can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Nucleophilic substitution: Substituted coumarin derivatives with various functional groups.

Hydrolysis: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate has the molecular formula and a molecular weight of approximately 252.65 g/mol. Its structure features a chromenone core with a chloroacetate group at the 7th position and a methyl group at the 4th position, which contributes to its unique reactivity patterns and biological activities.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the nervous system, and their inhibition is linked to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition Activity (%) |

|---|---|---|

| This compound | Acetylcholinesterase | Moderate |

| Butyrylcholinesterase | Moderate |

2. Antibacterial Properties

The compound has also shown antibacterial properties, demonstrating moderate activity against various strains including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibacterial agents, although further studies are necessary to elucidate its mechanisms of action .

3. Antiviral Activity

In addition to enzyme inhibition and antibacterial properties, preliminary studies have indicated that this compound may possess antiviral activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV). This aspect of its activity is still under investigation, warranting further exploration into its potential as an antiviral agent .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions using readily available starting materials. The compound's derivatives have been synthesized to enhance specific biological activities or modify pharmacokinetic properties. For instance, derivatives with triazole linkages have been tested for improved AChE inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of coumarin derivatives, including this compound, demonstrated significant protective effects on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate neuronal damage, suggesting their potential role in neuroprotection .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of E. coli and S. aureus. The study found that the compound exhibited notable inhibitory concentrations, supporting its use as a scaffold for developing new antimicrobial agents .

Mécanisme D'action

The biological activity of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is primarily due to its ability to interact with specific enzymes and proteins. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other coumarin derivatives, which are known to exhibit antimicrobial properties .

Comparaison Avec Des Composés Similaires

Key Observations :

- The chloroacetate derivative has the smallest substituent, favoring nucleophilic substitution reactions.

- Bulky groups (e.g., 4-chlorobenzoate, phenoxyacetate) reduce reactivity but improve thermal stability .

Key Observations :

Key Observations :

- The chloroacetate group’s reactivity makes it ideal for generating bioactive hydrazides and Schiff bases .

Activité Biologique

4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate, a derivative of the coumarin family, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a chromen-2-one structure with a chloroacetate group at the 7th position and a methyl group at the 4th position. Its molecular formula is C₁₂H₉ClO₄, with a molecular weight of approximately 252.65 g/mol. This structural configuration contributes to its biological reactivity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound showed moderate activity against these pathogens, suggesting potential use as an antimicrobial agent in clinical settings .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the nervous system, and their inhibition is linked to therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited moderate inhibitory activity, making it a candidate for further exploration in neuropharmacology .

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 25 | |

| Butyrylcholinesterase | 30 |

3. Anti-inflammatory Activity

In addition to its antimicrobial and enzyme inhibitory activities, the compound has shown potential anti-inflammatory effects. A study evaluated its ability to inhibit albumin denaturation induced by heat, using ibuprofen as a benchmark for comparison. The results indicated that this compound could significantly reduce albumin denaturation .

The synthesis of this compound typically involves the esterification of 7-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base such as triethylamine or pyridine. The reaction conditions often include refluxing the mixture in organic solvents like dichloromethane or toluene.

The biological mechanisms underlying its activities are still under investigation. However, the presence of the chloroacetate group is believed to facilitate nucleophilic substitution reactions, allowing the compound to interact with various biological targets effectively .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

- Antimicrobial Screening : A study evaluated several derivatives of this compound against multiple bacterial strains, confirming its broad-spectrum antimicrobial activity.

- Neuroprotective Effects : Research focused on its cholinesterase inhibitory properties highlighted its potential for developing treatments for Alzheimer's disease.

- Anti-inflammatory Screening : Comparative studies against standard anti-inflammatory drugs demonstrated promising results, suggesting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate?

- Methodology : The compound is commonly synthesized via nucleophilic substitution. A representative method involves reacting 7-hydroxy-4-methylcoumarin with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in the presence of anhydrous potassium carbonate (K₂CO₃) in dry DMF at 80°C for 10 hours. The product is isolated by precipitation in water and purified via ethanol crystallization, yielding 81–82% .

- Key Variables : Solvent choice (DMF enhances reactivity), stoichiometric ratios (1:1 for reactants), and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques : X-ray crystallography is the gold standard for confirming molecular geometry. For example, analogous coumarin derivatives (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate) were structurally validated using single-crystal diffraction, revealing bond angles and torsion angles critical for stability .

- Complementary Methods : NMR (¹H/¹³C) for functional group analysis and FT-IR to confirm ester and ketone moieties.

Q. What solvents and bases are most effective for coupling reactions involving 7-hydroxy-4-methylcoumarin?

- Optimized Conditions : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of phenolic coumarins. K₂CO₃ is preferred over weaker bases (e.g., NaHCO₃) due to its ability to deprotonate the hydroxyl group efficiently, driving the reaction to completion .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields for this compound synthesis?

- Case Study : A literature yield of 40% was improved to 81–82% by optimizing reaction time (10 hours vs. shorter durations) and ensuring anhydrous conditions to prevent hydrolysis of the chloroacetate intermediate .

- Troubleshooting : Contamination by moisture or suboptimal stoichiometry (excess chloroacetate) may reduce yields. Kinetic monitoring via TLC/HPLC is recommended to identify side products.

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

- Structural Modifications :

- Halogenation : Introducing chloro or fluoro substituents (e.g., at the 3- or 6-position) increases anticancer activity by enhancing electrophilicity and target binding .

- Ester Hydrolysis : Converting the chloroacetate group to a carboxylic acid improves water solubility and pharmacokinetics .

- Biological Screening : In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) paired with molecular docking to assess interactions with enzymes like topoisomerase-II .

Q. How do reaction conditions influence the regioselectivity of functionalization on the coumarin core?

- Example : Substituents at the 7-position (e.g., oxyacetate vs. propanoate) are controlled by steric and electronic factors. Using bulkier electrophiles (e.g., ethyl 2-bromopropanoate) favors substitution at the less hindered 7-OH site .

- Catalytic Effects : Lewis acids (e.g., ZnCl₂) can direct electrophilic attack to specific positions, though this requires careful pH control to avoid decomposition.

Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Notable Features | Reference |

|---|---|---|---|

| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | C₁₅H₁₆O₅ | Moderate antioxidant activity; methyl substitution enhances metabolic stability | |

| 6-Chloro-4-phenyl-2H-chromen-2-one | C₁₅H₉ClO₂ | High reactivity in epoxide ring-opening reactions; potential for polymer applications | |

| Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | C₁₅H₁₄Cl₂O₅ | Enhanced anticancer activity due to dichloro substitution |

Methodological Recommendations

- Purification : Use gradient recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

- Stability Testing : Monitor degradation under UV light and varying pH to assess shelf-life for biological assays .

- Computational Modeling : Employ DFT calculations to predict reactive sites and optimize synthetic pathways before lab trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.